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  • Product: 2-Hydrazinylquinazoline
  • CAS: 36265-27-7

Core Science & Biosynthesis

Foundational

The Multifaceted Biological Activities of 2-Hydrazinylquinazoline Derivatives: A Technical Guide for Drug Discovery

Foreword The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] Among its myriad derivatives, the 2-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] Among its myriad derivatives, the 2-hydrazinylquinazoline core has emerged as a particularly fruitful template for the design of novel therapeutic agents. The inherent reactivity of the hydrazinyl group, coupled with the diverse substitution patterns possible on the quinazoline ring, provides a rich chemical space for exploration. This guide offers an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 2-hydrazinylquinazoline derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

The Synthetic Landscape: Crafting the 2-Hydrazinylquinazoline Core

The journey to unlocking the therapeutic potential of these derivatives begins with their synthesis. A common and effective strategy involves the initial construction of a 2-chloroquinazoline intermediate. This is often achieved through the cyclization of the corresponding anthranilic acid derivative.[2] The reactivity of the 2-chloro substituent provides a convenient handle for the introduction of the hydrazinyl moiety via nucleophilic substitution with hydrazine hydrate.

Further functionalization of the hydrazinyl group is a key step in creating diverse libraries of compounds. Condensation reactions with various aldehydes and ketones are frequently employed to generate a wide array of hydrazone derivatives.[3][4][5] This modular approach allows for the systematic investigation of structure-activity relationships (SAR) by introducing different aryl, heteroaryl, or aliphatic substituents.

Below is a generalized workflow for the synthesis of 2-hydrazinylquinazoline derivatives:

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization Anthranilic_Acid Substituted Anthranilic Acid Benzoxazinone Benzoxazinone Intermediate Anthranilic_Acid->Benzoxazinone Acylation 2-Chloroquinazoline 2-Chloroquinazoline Benzoxazinone->2-Chloroquinazoline Chlorination 2-Hydrazinylquinazoline 2-Hydrazinylquinazoline 2-Chloroquinazoline->2-Hydrazinylquinazoline Hydrazinolysis Hydrazone_Derivatives 2-(Arylmethylene)hydrazinyl -quinazoline Derivatives 2-Hydrazinylquinazoline->Hydrazone_Derivatives Condensation Aldehydes_Ketones Aldehydes/Ketones Aldehydes_Ketones->Hydrazone_Derivatives

Caption: Generalized synthetic workflow for 2-hydrazinylquinazoline derivatives.

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has highlighted the potent anticancer activities of 2-hydrazinylquinazoline derivatives against a range of cancer cell lines.[6][7] These compounds have demonstrated cytotoxicity against lung, colon, liver, and gastric cancer cells, often with IC50 values in the low micromolar to nanomolar range.[6]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of these derivatives are often multifactorial. Some compounds have been shown to act as inhibitors of crucial enzymes involved in cancer progression, such as receptor tyrosine kinases (RTKs).[7] For example, certain quinazoline derivatives are known to target the epidermal growth factor receptor (EGFR) kinase, a key player in cell proliferation and survival.[8]

Another intriguing mechanism involves the stabilization of G-quadruplex DNA structures. One 2,4-disubstituted quinazoline derivative, Sysu12d, was found to down-regulate the c-myc oncogene by stabilizing the G-quadruplex in its promoter region.[9] This leads to a cascade of events including the downregulation of nucleolin, inhibition of ribosomal RNA synthesis, activation of p53, and ultimately, cancer cell apoptosis.[9]

Anticancer_Mechanism Derivative 2-Hydrazinylquinazoline Derivative (e.g., Sysu12d) G_Quadruplex c-myc Promoter G-Quadruplex Derivative->G_Quadruplex Stabilizes c_myc c-myc Downregulation G_Quadruplex->c_myc Nucleolin Nucleolin Expression Downregulation c_myc->Nucleolin rRNA rRNA Synthesis Inhibition Nucleolin->rRNA p53 p53 Activation rRNA->p53 Apoptosis Cancer Cell Apoptosis p53->Apoptosis

Caption: Proposed anticancer mechanism of a 2,4-disubstituted quinazoline derivative.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of newly synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a 2-hydrazinylquinazoline derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., H-460, HT-29, HepG2, SGC-7901)[6]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 2-Hydrazinylquinazoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-hydrazinylquinazoline derivative in complete medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Compound H-460 (IC50, µM) HT-29 (IC50, µM) HepG2 (IC50, µM) SGC-7901 (IC50, µM)
Compound 9p 0.0310.0150.530.58
Iressa (Gefitinib) 6.96>10>10>10
Reference 10 1.390.722.152.41
Table adapted from a study on novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives.[6]

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 2-Hydrazinylquinazoline derivatives have demonstrated promising activity against a spectrum of bacteria and fungi.[3][4][8][10]

Spectrum of Activity

Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[4] Antifungal activity has also been observed against species like Candida albicans and Aspergillus niger.[5][8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a 2-hydrazinylquinazoline derivative that visibly inhibits the growth of a specific microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 2-Hydrazinylquinazoline derivative stock solution (in DMSO)

  • 96-well microplates

  • Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the 2-hydrazinylquinazoline derivative in the broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Compound S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) C. albicans (MIC, µg/mL)
Compound 1b 12.33 (IZD, mm)--
Compound 1c 7.67 (IZD, mm)-6.67 (IZD, mm)
Qualitative antimicrobial activity data (Inhibition Zone Diameter - IZD) for some N-acyl-hydrazone-linked quinazolinone derivatives.[8]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Quinazoline and hydrazone derivatives have been investigated for their anti-inflammatory properties.[11][12][13][14][15]

Mechanism of Action

The anti-inflammatory effects of these compounds can be attributed to their ability to inhibit key inflammatory mediators. Some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[14] They can also inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators.[14] A crucial target in the inflammatory cascade is the nuclear factor-kappa B (NF-κB) signaling pathway. Certain quinazolinone derivatives have been found to inhibit the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.[14]

Anti_inflammatory_Mechanism Stimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage Stimuli->Macrophage NF_kB_Activation NF-κB Activation Macrophage->NF_kB_Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Activation->Cytokines iNOS_COX2 iNOS, COX-2 Expression NF_kB_Activation->iNOS_COX2 Derivative 2-Hydrazinylquinazoline Derivative Derivative->NF_kB_Activation Inhibits Inflammation Inflammation Cytokines->Inflammation iNOS_COX2->Inflammation

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Exploratory

Cytotoxicity and safety profile of 2-hydrazinylquinazoline in cell lines

An In-Depth Technical Guide to the In Vitro Cytotoxicity and Safety Profile of 2-Hydrazinylquinazoline Derivatives Executive Summary The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity and Safety Profile of 2-Hydrazinylquinazoline Derivatives

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for several approved anticancer drugs. This guide provides a comprehensive technical overview of the cytotoxic properties and in vitro safety profile of a specific, promising subclass: 2-hydrazinylquinazoline derivatives. We synthesize findings from multiple studies to elucidate their primary mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress. This document details the critical experimental protocols necessary for evaluating these compounds, explaining the causality behind methodological choices. By presenting a consolidated view of cytotoxicity data and structure-activity relationships, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to explore and advance this potent class of anticancer agents.

The Quinazoline Scaffold: A Privileged Structure in Oncology

The quinazoline ring system has proven to be a highly successful pharmacophore in the development of targeted cancer therapies. Its rigid, bicyclic structure provides a versatile template for designing molecules that can interact with high affinity and specificity at the ATP-binding sites of various protein kinases, which are often dysregulated in cancer.

Clinical Relevance of Quinazoline Derivatives

Several quinazoline-based drugs have received FDA approval and are now integral to the treatment of specific cancers. Notable examples include Gefitinib and Erlotinib, which are epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer[1]. Another example, Lapatinib, dually targets EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), and is used for breast cancer treatment[1]. The clinical success of these agents underscores the therapeutic potential of the quinazoline scaffold and fuels ongoing research into novel derivatives with improved efficacy and safety profiles.

The 2-Hydrazinylquinazoline Moiety: A Vector for Novel Activity

The introduction of a hydrazinyl group at the 2-position of the quinazoline core (2-hydrazinylquinazoline) creates a unique chemical entity with significant potential for derivatization. The hydrazine group is a versatile chemical handle that allows for the synthesis of a wide array of derivatives, such as hydrazones and Schiff bases, enabling the exploration of new chemical space and biological targets[2][3][4]. This structural modification can fundamentally alter the compound's interaction with biological targets, leading to distinct cytotoxic mechanisms compared to classical 4-anilinoquinazolines.

Primary Mechanisms of Cytotoxicity

The anticancer activity of 2-hydrazinylquinazoline and related derivatives is not attributed to a single mode of action but rather a combination of interconnected cellular events that culminate in cell death.

Induction of Apoptosis

A predominant mechanism is the induction of programmed cell death, or apoptosis. Studies on various quinazoline derivatives have shown they can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[5][6].

  • Intrinsic Pathway: This involves the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of pro-survival proteins such as Bcl-2 and Bcl-xL[7][8]. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspase-3[6][8].

  • Extrinsic Pathway: Some derivatives have been shown to activate the death receptor pathway, leading to the activation of caspase-8, which can directly activate caspase-3[5][6].

Cell Cycle Arrest

Many cytotoxic quinazolinone derivatives exert their antiproliferative effects by arresting the cell cycle, most commonly at the G2/M phase[9][10]. This prevents cancer cells from proceeding through mitosis and cell division. This effect is often linked to the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle[1][11]. By disrupting microtubule dynamics, these compounds can trigger a mitotic checkpoint, leading to cell cycle arrest and subsequent apoptosis.

Generation of Reactive Oxygen Species (ROS)

Several studies indicate that quinazoline derivatives can induce apoptosis by increasing intracellular levels of Reactive Oxygen Species (ROS)[5][12]. Elevated ROS can cause significant cellular damage, including DNA damage and lipid peroxidation. This oxidative stress can trigger the activation of stress-related signaling pathways, such as the ATM/p53 pathway, which in turn promotes apoptosis[5]. The generation of ROS can be a critical early event that initiates the downstream apoptotic cascade[13].

Quinazoline_MoA cluster_compound 2-Hydrazinylquinazoline Derivative cluster_effects Cellular Effects cluster_pathways Signaling Cascades cluster_apoptosis Apoptotic Execution Compound 2-Hydrazinylquinazoline Derivative ROS ROS Production Compound->ROS Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Kinase Kinase Inhibition (e.g., EGFR, RAF) Compound->Kinase Caspase8 Caspase-8 Activation Compound->Caspase8 ATM_p53 ATM/p53 Activation ROS->ATM_p53 G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Bcl2_Family Bcl-2 Family Modulation (Bax↑, Bcl-2↓) Kinase->Bcl2_Family ATM_p53->Bcl2_Family Mito Mitochondrial Dysfunction Bcl2_Family->Mito Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest->Apoptosis

Caption: Putative mechanisms of 2-hydrazinylquinazoline cytotoxicity.

Methodologies for In Vitro Evaluation

A robust and multi-faceted approach is required to accurately characterize the cytotoxicity and safety profile of novel compounds. The following protocols represent standard, validated methods in the field.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining meaningful data. A standard panel should include:

  • Diverse Cancer Lines: Representatives from different cancer types (e.g., HeLa for cervical cancer, MDA-MB-231 for breast cancer, A549 for lung cancer) to assess the breadth of activity[2][3][9].

  • Normal, Non-Transformed Cell Lines: A non-cancerous cell line (e.g., human fibroblasts, renal epithelial cells) is essential for determining the selectivity index—the ratio of toxicity to cancer cells versus normal cells. A high selectivity index is a key indicator of a promising therapeutic candidate[5][12][14].

Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[15]. The assay quantifies the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Experimental Causality: This protocol is chosen for its high throughput, reproducibility, and its direct measurement of mitochondrial function, which is often compromised during apoptosis. A decrease in the metabolic rate is one of the earliest indicators of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-hydrazinylquinazoline derivative in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A 1. Seed Cells in 96-well plate B 2. Allow Adherence (Overnight Incubation) A->B C 3. Add Serial Dilutions of Compound B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTT Reagent (3-4 hour incubation) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Data Synthesis and Interpretation

The following tables summarize representative data for quinazoline derivatives, providing insight into their cytotoxic potency and selectivity.

Cytotoxicity Profile in Cancer Cell Lines

The efficacy of quinazoline derivatives often varies between different cancer cell lines, reflecting the unique genetic and proteomic landscapes of each cancer type.

Derivative ClassCell LineIC₅₀ (µM)Reference
Quinazolinone-based RhodanineHL-60 (Leukemia)1.2[12]
Quinazolinone-based RhodanineK-562 (Leukemia)1.5[12]
2-Thioether QuinazolineHeLa (Cervical)1.85 - 2.81[2][3]
2-Thioether QuinazolineMDA-MB231 (Breast)1.85 - 2.81[2][3]
Quinazolinone Schiff BaseMCF-7 (Breast)3.27[6]
2-Aryl QuinazolinoneM21 (Melanoma)< 1.0[16]
2-Aryl QuinazolinoneH460 (Lung)< 1.0[16]

Note: IC₅₀ values are representative and can vary based on specific substitutions and experimental conditions.

Safety and Selectivity Profile

A critical aspect of a drug candidate's potential is its selectivity for cancer cells over healthy cells. Many quinazoline derivatives have demonstrated promising selectivity.

Derivative ClassCancer Cell LineCancer IC₅₀ (µM)Normal Cell LineNormal IC₅₀ (µM)Selectivity InsightReference
Quinazolinone-based RhodanineHL-601.2AG01523 (Fibroblasts)> 100Devoid of cytotoxicity against normal cells[12]
Novel Quinazoline (HMJ-30)U-2 OS (Osteosarcoma)~5-10hFOB (Osteoblasts)> 20Exhibited low cytotoxicity in normal cells[5]
2,3-Substituted QuinazolinoneCaki-1 (Renal Carcinoma)~20-50TH-1 (Renal Epithelial)> 100Higher cytotoxicity in carcinoma cells[14]

Conclusion and Future Directions

The 2-hydrazinylquinazoline scaffold and its derivatives represent a highly promising class of compounds for anticancer drug development. The available body of evidence strongly indicates that these molecules exert potent cytotoxicity across a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest, often linked to the generation of oxidative stress. Furthermore, several derivatives have demonstrated an encouraging safety profile in vitro, showing significantly higher potency against cancer cells compared to normal cells[5][12][14].

Future research should focus on several key areas:

  • In Vivo Studies: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and in vivo toxicity.

  • Target Deconvolution: While general mechanisms like apoptosis are understood, the precise molecular targets for many of these derivatives remain unknown. Advanced techniques like chemical proteomics can help identify specific protein interactions.

  • SAR Expansion: Continued synthesis and evaluation of new derivatives will further refine our understanding of the structure-activity relationships, allowing for the rational design of compounds with enhanced potency and selectivity.

By systematically addressing these areas, the full therapeutic potential of 2-hydrazinylquinazoline derivatives can be unlocked, paving the way for a new generation of effective and selective cancer therapies.

References

  • Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. ResearchGate. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Synthesis of Some Novel Quinazoline Derivatives Having Anti-Cancer Activity. Juniper Publishers. [Link]

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity. Chemistry & Biodiversity. [Link]

  • Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents. Scientific Reports. [Link]

  • Novel quinazoline HMJ-30 induces U-2 OS human osteogenic sarcoma cell apoptosis through induction of oxidative stress and up-regulation of ATM/p53 signaling pathway. Journal of Orthopaedic Research. [Link]

  • Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. Medicinal Chemistry. [Link]

  • Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. Molecules. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Scientific Reports. [Link]

  • Molecular modelling, synthesis, cytotoxicity and anti-tumour mechanisms of 2-aryl-6-substituted quinazolinones as dual-targeted anti-cancer agents. British Journal of Pharmacology. [Link]

  • Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways. Scientific Reports. [Link]

  • In vitro inhibitory activity and safety profile of 2-alkynylquinolines 3 and 4. ResearchGate. [Link]

  • Synthesis and Cytotoxicity of 2-phenylquinazolin-4(3H)-one Derivatives. European Journal of Medicinal Chemistry. [Link]

  • New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gallic acid induces apoptosis via caspase-3 and mitochondrion-dependent pathways in vitro and suppresses lung xenograft tumor growth in vivo. Journal of Agricultural and Food Chemistry. [Link]

  • 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation. Journal of Cellular and Molecular Medicine. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

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Protocols & Analytical Methods

Method

2-hydrazinylquinazoline reaction with aldehydes step-by-step protocol

Application Note: Synthesis of Quinazoline Hydrazones via 2-Hydrazinylquinazoline and Aldehyde Condensation Executive Summary The synthesis of quinazoline hydrazones is a critical workflow in medicinal chemistry, as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Quinazoline Hydrazones via 2-Hydrazinylquinazoline and Aldehyde Condensation

Executive Summary

The synthesis of quinazoline hydrazones is a critical workflow in medicinal chemistry, as the quinazoline scaffold paired with an azomethine (Schiff base) linkage frequently yields compounds with potent antimicrobial, anti-inflammatory, and antitumoral activities[1]. This application note provides a comprehensively validated, step-by-step protocol for the condensation of 2-hydrazinylquinazoline with various aldehydes. Designed for drug development professionals, this guide emphasizes the physicochemical causality behind experimental conditions, ensuring a self-validating and highly reproducible workflow.

Mechanistic Insights & Reaction Kinetics

The formation of a hydrazone from 2-hydrazinylquinazoline and an aldehyde proceeds via a nucleophilic addition-elimination mechanism. The terminal nitrogen of the hydrazine group is highly nucleophilic—significantly more so than standard primary amines—due to the alpha-effect provided by the adjacent nitrogen atom[2].

Causality of Acid Catalysis: While the initial nucleophilic attack on the electrophilic carbonyl carbon forms a carbinolamine intermediate spontaneously, the subsequent dehydration step requires acid catalysis to proceed efficiently[3]. Glacial acetic acid is the industry standard for this transformation. It serves a dual purpose:

  • It protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde.

  • It protonates the hydroxyl group of the carbinolamine intermediate, converting it into a superior leaving group ( H2​O ) to facilitate the formation of the C=N double bond.

Crucial Insight: The reaction is highly pH-dependent. If the pH drops below 4.0, the terminal hydrazine nitrogen becomes completely protonated, neutralizing its nucleophilicity and halting the reaction. Therefore, only a catalytic amount of weak acid (glacial acetic acid) is used to maintain an optimal pH of ~4.5–5.0.

Mechanism A 2-Hydrazinylquinazoline + Aldehyde B Nucleophilic Attack (Carbinolamine) A->B Solvent/Heat C Protonation of -OH (Acid Catalysis) B->C H+ (pH ~4.5) D Dehydration (-H2O) C->D Elimination E Quinazoline Hydrazone D->E C=N Formation

Mechanistic pathway of quinazoline hydrazone formation via acid catalysis.

Experimental Protocol: Solution-Based Reflux

While alternative green-chemistry methods like mechanochemical grinding exist[4],[5], solution-based reflux remains the most widely adopted and scalable pathway for synthesizing quinazoline hydrazones[4].

Reagents & Materials
  • 2-Hydrazinylquinazoline: 1.0 equivalent (Limiting reagent)

  • Aldehyde (Aromatic or Aliphatic): 1.1 equivalents (Slight excess drives the equilibrium forward)

  • Absolute Ethanol: Reaction solvent (Chosen for its ability to solubilize starting materials at reflux while promoting product precipitation upon cooling)[1],[3].

  • Glacial Acetic Acid: Catalyst (2-3 drops per 10 mL of solvent)[3].

Step-by-Step Methodology

This protocol is designed as a self-validating system . At each step, observable physical changes confirm the reaction's trajectory.

  • Reagent Preparation & Dissolution:

    • Action: In a round-bottom flask, suspend 1.0 eq of 2-hydrazinylquinazoline in absolute ethanol (approx. 10 mL per 1 mmol of reactant). Add 1.1 eq of the chosen aldehyde.

    • Validation: The mixture will likely be a heterogeneous suspension at room temperature.

  • Catalyst Addition:

    • Action: Add 2-3 drops of glacial acetic acid to the stirring mixture[3].

  • Reflux Execution:

    • Action: Attach a reflux condenser and heat the mixture to 78°C (boiling point of ethanol) with continuous magnetic stirring for 2 to 12 hours[1],[3].

    • Validation: Upon reaching reflux, the suspension should clarify into a homogeneous solution, indicating full solvation of the reactants. As the reaction progresses, a distinct color shift (often to deep yellow, orange, or red) will occur due to the extended π -conjugation of the newly formed azomethine linkage[1].

  • In-Process Quality Control (TLC):

    • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Dichloromethane/Methanol 9:1).

    • Validation: The disappearance of the starting hydrazine spot and the emergence of a new, highly UV-active spot confirms conversion.

  • Cooling & Precipitation:

    • Action: Once TLC confirms completion, remove the flask from the heat source. Allow it to cool to room temperature, then transfer to an ice bath (4°C) for 30 minutes.

    • Validation: The target quinazoline hydrazone will spontaneously precipitate out of the cold ethanol as crystalline solids[1].

  • Isolation & Purification:

    • Action: Isolate the precipitate via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold ethanol to remove unreacted aldehyde and trace acid. Recrystallize the crude product from hot methanol or ethanol to achieve >95% purity[1].

Workflow Step1 1. Reagent Preparation 1.0 eq Hydrazine + 1.1 eq Aldehyde Step2 2. Solvent & Catalyst Absolute EtOH + Glacial AcOH (cat.) Step1->Step2 Step3 3. Reflux Reaction Stir at 78°C for 2-12 hours Step2->Step3 Step4 4. Cooling & Precipitation Cool to RT, then 4°C Step3->Step4 Step5 5. Filtration Wash with cold EtOH Step4->Step5 Step6 6. Purification Recrystallize from hot EtOH/MeOH Step5->Step6

Step-by-step experimental workflow for synthesizing quinazoline hydrazones.

Quantitative Data & Condition Optimization

The choice of synthetic route heavily impacts reaction time and yield. Below is a summary of quantitative data comparing standard solution-based synthesis against emerging green chemistry techniques.

Reaction ConditionSolvent SystemCatalystTemp (°C)TimeTypical Yield (%)Key Advantage
Standard Reflux [1],[3]Absolute EthanolGlacial Acetic Acid782 - 12 h75 - 98High purity, easily scalable, standard lab equipment.
Mechanochemical [4],[5]Solvent-Free (Grinding)Sodium AcetateRT30 - 90 min80 - 99Eco-friendly, rapid conversion, eliminates solvent waste.
Solid-State Melt [4]Solvent-Free (Melt)None>10010 - 30 min70 - 90Extremely fast, useful for highly stable, unreactive aldehydes.

Analytical Characterization Signatures

To conclusively verify the structural integrity of the synthesized 2-hydrazinylquinazoline derivatives, utilize the following spectral hallmarks[1],[3]:

  • FT-IR: Look for the disappearance of the primary amine NH2​ doublet (typically ~3250-3300 cm⁻¹) and the appearance of a sharp, strong imine C=N stretching band at 1610–1634 cm⁻¹ . The secondary N−H stretch will remain visible around 3160–3170 cm⁻¹.

  • ¹H-NMR (DMSO-d6): The definitive proof of Schiff base formation is the azomethine proton ( −N=CH− ), which appears as a distinct singlet far downfield, typically between 8.00 and 8.50 ppm . The remaining secondary amine proton ( −NH− ) will appear as a broad singlet further downfield, often >10.0 ppm due to hydrogen bonding and deshielding from the quinazoline core.

Sources

Application

In vivo testing and screening methods for 2-hydrazinylquinazoline

An Application Guide to the In Vivo Evaluation of 2-Hydrazinylquinazoline Derivatives Abstract The 2-hydrazinylquinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the In Vivo Evaluation of 2-Hydrazinylquinazoline Derivatives

Abstract

The 2-hydrazinylquinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent antihypertensive and anticancer effects.[1][2][3] Translating promising in vitro data into tangible preclinical candidates requires a robust, systematic, and ethically sound in vivo evaluation strategy. This guide provides an integrated set of application notes and detailed protocols for researchers and drug development professionals engaged in the preclinical assessment of novel 2-hydrazinylquinazoline analogues. We delineate a phased approach, beginning with foundational safety and pharmacokinetic profiling, advancing to efficacy testing in validated disease models, and culminating in preliminary repeat-dose toxicology. The methodologies are presented with a focus on experimental rationale, data interpretation, and adherence to international guidelines for preclinical research.

Part 1: Foundational In Vivo Profiling

Before assessing the therapeutic efficacy of a novel compound, it is imperative to establish its basic safety and pharmacokinetic profile. These initial studies are the bedrock upon which all subsequent in vivo experiments are built, providing critical data for dose selection and regimen design. Neglecting this phase can lead to misinterpreted efficacy results due to off-target toxicity or inadequate drug exposure.

Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) of a 2-hydrazinylquinazoline derivative following a single administration in rodents.

Rationale and Causality: The MTD is the highest dose that does not produce unacceptable toxicity or mortality.[4] This parameter is essential for selecting a safe dose range for subsequent, more complex studies. It serves as a critical filter, ensuring that the doses used in efficacy models are pharmacologically relevant and not confounded by overt toxicity. The single ascending dose design is a standard, efficient method to probe the dose-response relationship for acute toxicity.

Methodology:

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old), with an equal number of males and females in each group (n=3-5 per sex per group).

  • Acclimation: Allow animals to acclimate to the housing facility for a minimum of 7 days before the experiment to reduce stress-related variables.

  • Formulation: Prepare the test compound in a well-tolerated vehicle (e.g., 0.5% w/v methylcellulose with 0.1% Tween 80 in sterile water). The formulation should be a homogenous suspension or solution. Prepare fresh daily.

  • Dose Administration:

    • Establish at least 3-4 dose groups and a vehicle control group.

    • Doses should be escalated geometrically (e.g., 10, 30, 100, 300 mg/kg).

    • Administer the compound via the intended clinical route (e.g., oral gavage [PO] or intraperitoneal [IP] injection).

  • Monitoring and Observations:

    • Continuously monitor animals for the first 4 hours post-dose, then at 8, 24, and 48 hours.

    • Record clinical signs of toxicity, including changes in posture, respiration, grooming, and activity levels, as well as the presence of tremors, convulsions, or lethargy.

    • Record body weight just before dosing and daily for 14 days. A body weight loss exceeding 20% is typically considered a sign of significant toxicity.

    • Record any mortalities.

  • Endpoint Definition: The MTD is defined as the highest dose at which no mortality occurs, no severe clinical signs are observed, and the mean body weight loss does not exceed 15-20%.

Data Presentation: Example MTD Summary Table

Dose (mg/kg, PO)N (M/F)MortalityKey Clinical SignsMean Body Weight Nadir (%)MTD Assessment
Vehicle5/50/10None Observed-1.5%-
305/50/10None Observed-2.1%Tolerated
1005/50/10Mild, transient lethargy (2-4h)-6.5%MTD
3005/53/10Severe lethargy, hunched posture-22.3%Not Tolerated
Protocol: Exploratory Pharmacokinetic (PK) Study

Objective: To determine the fundamental pharmacokinetic parameters of a 2-hydrazinylquinazoline derivative after a single administration.

Rationale and Causality: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is crucial for correlating dose with exposure and, ultimately, therapeutic effect.[5] A low oral bioavailability (F%) or a very short half-life (t½) may necessitate formulation changes or altered dosing schedules for efficacy studies. This protocol provides a snapshot of the compound's "life" in the body.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (250-300g) with jugular vein cannulation to facilitate serial blood sampling without causing undue stress.

  • Study Design:

    • Intravenous (IV) Group (n=3): Administer a low dose (e.g., 1-2 mg/kg) as a bolus injection to determine clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

    • Oral (PO) Group (n=3): Administer a higher dose (e.g., 10 mg/kg), informed by the MTD study, via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2EDTA).

    • IV timepoints: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO timepoints: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters to Report

ParameterDescription
CmaxMaximum observed plasma concentration
TmaxTime to reach Cmax
AUC(0-t)Area under the concentration-time curve from time 0 to the last measurable point
AUC(0-inf)Area under the concentration-time curve extrapolated to infinity
Terminal elimination half-life
CLClearance (from IV data)
VdssVolume of distribution at steady state (from IV data)
F%Absolute oral bioavailability (AUC_PO / AUC_IV * Dose_IV / Dose_PO)

Part 2: Efficacy Evaluation in Disease-Relevant Models

With a safe dose range and PK profile established, the next stage is to evaluate the compound's efficacy in an animal model that recapitulates key aspects of the human disease of interest. The choice of model is dictated by the compound's hypothesized mechanism of action.

Application Note: Anticancer Efficacy in Xenograft Models

Quinazoline derivatives have been extensively investigated as anticancer agents, often targeting receptor tyrosine kinases like EGFR.[2][6][7] The human tumor xenograft model is a cornerstone of in vivo cancer pharmacology, allowing for the assessment of a compound's ability to inhibit tumor growth in a living organism.[8][9][10]

Protocol: Human Gastric Cancer (MGC-803) Xenograft Model in Nude Mice

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID, 6-8 weeks old) that can accept human tumor grafts.

  • Cell Culture: Culture MGC-803 cells under standard conditions. Ensure cells are free from mycoplasma contamination.

  • Tumor Implantation:

    • Harvest cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Treatment:

    • Group 1: Vehicle Control (administered on the same schedule as test articles).

    • Group 2: Test Compound (e.g., 25 mg/kg, PO, once daily). Dose and schedule are informed by MTD and PK data.

    • Group 3: Positive Control (e.g., 5-Fluorouracil, 10 mg/kg, IP, every 3 days).[8]

  • Monitoring and Endpoints:

    • Continue to measure tumor volume and body weight every 2-3 days.

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - ΔT/ΔC) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.

    • At the end of the study (e.g., after 21 days or when control tumors reach a specified size), euthanize the mice. Excise, weigh, and photograph the tumors.

Experimental Workflow: From Discovery to In Vivo Efficacy

G cluster_0 In Vitro & Foundational cluster_1 In Vivo Efficacy & Safety Discovery Compound Synthesis & In Vitro Screening ToxPK MTD & PK Studies (Part 1) Discovery->ToxPK Select Lead Compound Efficacy Disease Model Efficacy (e.g., Xenograft) ToxPK->Efficacy Define Dose & Schedule Safety Repeat-Dose Toxicology (Part 3) Efficacy->Safety Confirm Safety at Efficacious Doses Decision Go/No-Go Decision Safety->Decision

Caption: A streamlined workflow for the preclinical in vivo evaluation of a candidate compound.

Application Note: Antihypertensive Screening

Certain quinazoline derivatives have shown promise as antihypertensive agents.[1] The Spontaneously Hypertensive Rat (SHR) is the most widely used and accepted animal model for studying human essential hypertension, as these rats genetically develop high blood pressure without external intervention.[11][12]

Protocol: Blood Pressure Evaluation in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Use adult male SHRs (14-16 weeks old) with established hypertension (Systolic Blood Pressure [SBP] > 160 mmHg). Wistar-Kyoto (WKY) rats can be used as a normotensive control strain.

  • Blood Pressure Measurement:

    • Acclimate rats to the restraint and tail-cuff measurement procedure for at least one week before the study to obtain stable baseline readings.

    • For the highest quality data, use radiotelemetry, which allows for continuous monitoring of blood pressure and heart rate in conscious, unrestrained animals.

  • Study Design:

    • After recording stable baseline SBP, randomize animals into treatment groups (n=6-8 per group).

    • Group 1: Vehicle Control.

    • Group 2: Test Compound, Low Dose.

    • Group 3: Test Compound, High Dose.

    • Group 4: Positive Control (e.g., Captopril, an ACE inhibitor).

  • Treatment and Monitoring:

    • Administer compounds daily via oral gavage for 14-28 days.

    • Measure blood pressure at consistent time points relative to dosing (e.g., pre-dose and 2, 4, 8, and 24 hours post-dose on select days) to capture the time course of the effect.

  • Data Analysis:

    • The primary endpoint is the change in SBP from baseline compared to the vehicle control group.

    • Analyze data using repeated measures ANOVA followed by an appropriate post-hoc test.

Part 3: Preliminary Repeat-Dose Toxicology

Demonstrating efficacy is not enough; a promising candidate must also have an acceptable safety profile upon repeated administration. Regulatory agencies like the FDA require Good Laboratory Practice (GLP) toxicology studies before human trials.[13] The following protocol describes a non-GLP, discovery-stage repeat-dose study.

Protocol: 7-Day Repeat-Dose Oral Toxicity Study in Rats

Objective: To evaluate the potential toxicity of a 2-hydrazinylquinazoline derivative following daily administration for 7 days.

Rationale and Causality: This study identifies potential target organs for toxicity and reveals any cumulative effects not seen in acute studies. The data are crucial for assessing the risk of continued development and for designing longer, formal GLP toxicology studies as outlined in guidelines from bodies like the OECD.[14][15]

Methodology:

  • Animal Model: Use healthy young adult Sprague-Dawley rats (n=5 per sex per group).

  • Dose Selection: Based on the acute MTD, select three dose levels: Low (e.g., MTD/10), Mid (e.g., MTD/3), and High (e.g., MTD or slightly below). Include a vehicle control group.

  • Administration: Administer the compound or vehicle PO once daily for 7 consecutive days.

  • In-Life Observations:

    • Record detailed clinical observations twice daily.

    • Measure body weight and food consumption daily.

  • Terminal Procedures (Day 8):

    • Euthanize animals and collect blood via cardiac puncture for:

      • Hematology: Complete blood count (CBC).

      • Clinical Chemistry: Panels to assess liver (ALT, AST, ALP), kidney (BUN, Creatinine), and general health.

    • Necropsy: Conduct a full gross pathological examination of all animals.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, heart, brain, thymus).

    • Histopathology: Preserve a comprehensive list of tissues in 10% neutral buffered formalin for microscopic examination by a veterinary pathologist.

Hypothetical Mechanism: Kinase Inhibition in Cancer

G 2-HQ 2-Hydrazinylquinazoline Derivative EGFR EGFR Tyrosine Kinase 2-HQ->EGFR Inhibits Pathway Downstream Signaling (e.g., PI3K/AKT) EGFR->Pathway Activates Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

Caption: A potential mechanism of action for an anticancer 2-hydrazinylquinazoline derivative.

References

  • Title: In vivo anti-tumour activity of novel Quinazoline derivatives Source: DARU Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis and pharmacological screening of novel antihypertensive agents using hybrid approach Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy Source: Molecules URL: [Link]

  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: Molecules URL: [Link]

  • Title: Preclinical Screening of Antihypertensive Agents Source: Pharma Now URL: [Link]

  • Title: Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents Source: Molecules URL: [Link]

  • Title: Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives Source: Molecules URL: [Link]

  • Title: In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains Source: Pharmaceutics URL: [Link]

  • Title: Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities Source: Journal of Biomolecular Structure and Dynamics URL: [Link]

  • Title: Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Regulatory Knowledge Guide for Small Molecules Source: NIH's SEED (Small business Education and Entrepreneurial Development) URL: [Link]

  • Title: Development of pharmacological screening method for evaluation of effect of drug on elevated pulse pressure and arterial stiffness Source: European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II Source: Journal of Biomolecular Structure and Dynamics URL: [Link]

  • Title: Review on: Experimental Screening Methods for Antihypertensive Agents Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]

  • Title: ECETOC Guidance on Dose Selection Source: European Centre for Ecotoxicology and Toxicology of Chemicals URL: [Link]

  • Title: Novel Pharmacological Approaches in the Treatment of Hypertension: A Focus on RNA-Based Therapeutics Source: Hypertension URL: [Link]

  • Title: Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity Source: Scientific Research Publishing URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals Source: Organisation for Economic Co-operation and Development URL: [Link]

  • Title: Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations Source: Toxicological Sciences URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential Source: Molecules URL: [Link]

  • Title: ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and Applications of Quinazoline Derivatives Source: Research and Reviews: A Journal of Pharmaceutical Science URL: [Link]

  • Title: Biological activity of Quinazoline: A Review Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts Source: Organic Chemistry Portal URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of 2-hydrazinylquinazoline in acidic solutions

Introduction Welcome to the technical support center for 2-hydrazinylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 2-hydrazinylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. 2-Hydrazinylquinazoline is a valuable heterocyclic compound, but like many hydrazine derivatives and quinazoline-based structures, its stability in aqueous and, particularly, acidic solutions can be a critical experimental variable. Degradation can lead to inconsistent results, loss of activity, and the formation of unknown impurities, compromising experimental outcomes.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you identify, mitigate, and control the degradation of 2-hydrazinylquinazoline in acidic environments. Our approach is rooted in explaining the chemical principles behind the degradation, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-hydrazinylquinazoline in an acidic buffer (e.g., pH < 5) is showing a gradual color change and new peaks on my HPLC chromatogram. What is happening?

A1: This is a classic sign of chemical degradation. The 2-hydrazinylquinazoline molecule has two primary points of susceptibility in an acidic solution: the quinazoline ring system and the hydrazinyl (-NHNH₂) group.

  • Hydrolysis of the Quinazoline Ring: The most probable cause is the acid-catalyzed hydrolysis of the quinazoline ring. The nitrogen atoms in the ring can become protonated in an acidic environment. This protonation makes the C4 position of the quinazoline ring highly electrophilic and susceptible to nucleophilic attack by water molecules.[1][2] This can lead to a ring-opening reaction, ultimately yielding derivatives of 2-aminobenzaldehyde and hydrazine.[1][3]

  • Oxidation of the Hydrazinyl Group: While hydrazine derivatives are often more stable against oxidation under acidic conditions compared to neutral or alkaline solutions, it cannot be entirely ruled out, especially in the presence of dissolved oxygen or trace metal ions.[4][5] Oxidation can lead to the formation of diimide intermediates and ultimately result in the loss of dinitrogen gas (N₂) to form quinazoline.

The appearance of new, more polar compounds (which typically have shorter retention times in reversed-phase HPLC) is a strong indicator of hydrolysis.

Q2: What is the proposed degradation mechanism for 2-hydrazinylquinazoline in acid?

A2: The primary degradation pathway is believed to be hydrolysis, initiated by protonation. The mechanism can be visualized as a multi-step process.

Degradation_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening Reactant 2-Hydrazinylquinazoline Protonated Protonated Quinazoline (N3) Reactant->Protonated + H⁺ Intermediate1 Hydrated Intermediate Protonated->Intermediate1 + H₂O Product Ring-Opened Product (Formylhydrazinyl-aminobenzaldehyde derivative) Intermediate1->Product Rearrangement

Caption: Proposed acid-catalyzed hydrolysis pathway.

In this mechanism, the acid acts as a catalyst by protonating the quinazoline ring, which significantly activates it for attack by a weak nucleophile like water.[2] This leads to the cleavage of the pyrimidine ring portion of the molecule.[1][3]

Q3: I need to work in an acidic medium. How can I minimize degradation?

A3: Minimizing degradation is a balancing act. While some acidic conditions are required, extreme pH and temperature should be avoided.

  • pH Optimization: Hydrazine-containing drugs like hydralazine have been shown to have a stability maximum around pH 3.5.[6] Very low pH values (e.g., < 2) can aggressively accelerate hydrolysis. If your protocol allows, try to work in a buffered solution between pH 3 and 5.

  • Temperature Control: Hydrolytic reactions are highly temperature-dependent.[7] Perform your experiments at the lowest practical temperature. If reactions must be heated, minimize the time at elevated temperatures. Always store stock solutions and samples at low temperatures (2-8°C or -20°C).

  • Use Freshly Prepared Solutions: Prepare your 2-hydrazinylquinazoline solutions immediately before use. This minimizes the time the compound is exposed to the acidic environment.[4]

  • Inert Atmosphere: To prevent potential secondary oxidative degradation, deoxygenate your solvents by sparging with nitrogen or argon, especially if the experiment involves heating or long incubation times.[4][5]

Q4: What is the best analytical method to monitor the stability of my compound?

A4: The most effective and widely used method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[8] A proper stability-indicating method is one that can separate the intact parent compound (2-hydrazinylquinazoline) from all its potential degradation products, ensuring that the peak for the parent drug is pure.[8][9]

A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. Developing a gradient method is often necessary to resolve early-eluting polar degradants from the parent compound.

Troubleshooting Guide

Use this section to diagnose and resolve issues you encounter during your experiments.

Symptom Observed Potential Root Cause Recommended Action & Rationale
Decreasing peak area of the main compound over time in repeat injections. Compound Degradation in Solution: The compound is degrading in the acidic mobile phase or the prepared sample solution.1. Lower Autosampler Temperature: Set the autosampler temperature to 4-8°C to slow degradation in the vial. 2. pH of Mobile Phase: Ensure the mobile phase pH is in the optimal stability range (e.g., 3-5). 3. Prepare Samples Fresh: Analyze samples immediately after preparation.
Appearance of one or more new, early-eluting peaks in the chromatogram. Hydrolytic Degradation: The quinazoline ring has likely opened, creating more polar degradation products.[1][3]1. Conduct a Forced Degradation Study (see Protocol 1): This will help confirm the identity of the degradation peaks. 2. LC-MS Analysis: Use mass spectrometry to get molecular weight information on the new peaks to help elucidate their structures.[10][11]
Poor peak shape (tailing) for the main compound. Analyte-Silanol Interactions: The basic nitrogen atoms on the compound can interact with acidic silanol groups on the HPLC column packing, especially at mid-range pH.1. Lower Mobile Phase pH: Adjusting the mobile phase pH to ~3 will ensure the molecule is fully protonated, which can sometimes improve peak shape. 2. Use a Modern, End-Capped Column: Employ a high-purity silica column with robust end-capping to minimize available silanol groups.
Inconsistent results or poor reproducibility between experiments. Variable Degradation Rate: Inconsistent preparation times, temperature fluctuations, or minor pH variations are causing different levels of degradation in each run.[4]1. Standardize Protocols: Strictly control temperature, incubation times, and solution pH. Use calibrated pH meters and temperature baths. 2. Use an Internal Standard: Add a stable, non-related compound to all samples and standards to correct for variations in injection volume and detector response.

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Caption: A logical workflow for troubleshooting degradation issues.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade 2-hydrazinylquinazoline under acidic conditions to confirm its degradation pathway and generate degradation products that can be used as markers in routine analysis.[7][8]

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 2-hydrazinylquinazoline in acetonitrile or methanol.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Control Sample: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation:

    • Incubate both solutions in sealed vials at 60°C.

    • Withdraw aliquots (e.g., 100 µL) at various time points: 0, 2, 4, 8, and 24 hours.

  • Sample Quenching and Preparation:

    • Immediately after withdrawal, neutralize the acidic aliquot with an equimolar amount of 0.1 M NaOH to stop the degradation reaction. For the 100 µL aliquot, add 100 µL of 0.1 M NaOH.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 20 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control and the time-zero sample.

Experimental_Workflow prep_stock 1. Prepare 1 mg/mL Stock Solution setup_stress 2. Prepare Acid (0.1M HCl) and Control (H₂O) Samples prep_stock->setup_stress incubate 3. Incubate at 60°C setup_stress->incubate sample 4. Withdraw Aliquots at T = 0, 2, 4, 8, 24h incubate->sample quench 5. Neutralize Aliquots with NaOH sample->quench dilute 6. Dilute to Final Concentration quench->dilute analyze 7. Analyze by HPLC-UV dilute->analyze data 8. Compare Chromatograms & Calculate % Degradation analyze->data

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To provide a robust HPLC method for quantifying 2-hydrazinylquinazoline and separating it from its potential degradation products.

Parameter Condition Rationale
Column Reversed-phase C18, 250 x 4.6 mm, 5 µmStandard column for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water (approx. pH 2.7)Provides an acidic environment to ensure consistent protonation of the analyte for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% B to 95% B over 20 minutesA gradient is crucial to elute polar degradation products at the beginning and the more hydrophobic parent compound later.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection Wavelength 254 nm or determined by UV scanQuinazoline systems typically have strong absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLStandard injection volume.

References

  • Wikipedia. (n.d.). Quinazoline. Retrieved March 24, 2026, from [Link]

  • Shinde, S., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Access to Spiro-Quinazolines via an Acid-Catalyzed Ring-Opening of Isatins with N-Alkylureas. The Journal of Organic Chemistry. Available at: [Link]

  • Guo, S., et al. (2018). Cu-catalyzed aerobic oxygenation of 2-(2-amidoaryl)-1H-indoles. Referenced in Frontiers in Chemistry.
  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved March 24, 2026, from [Link]

  • Leggett, D. J. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazine. Retrieved March 24, 2026, from [Link]

  • University of Technology, Iraq. (n.d.). Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. Retrieved March 24, 2026, from [Link]

  • Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE. Available at: [Link]

  • Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2023). Synthesis and hydrolytic decomposition of 2-hetaryl[1][12][13]triazolo[1,5-c]quinazolines: DFT study. Retrieved March 24, 2026, from [Link]

  • MDPI. (2023). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved March 24, 2026, from [Link]

  • Goldsmith, C. F., et al. (2010). Formation and decomposition of chemically activated and stabilized hydrazine. Physical Chemistry Chemical Physics. Available at: [Link]

  • ResearchGate. (n.d.). Derivatives of hydrazine functional groups. Acylhydrazones/hydrazones.... Retrieved March 24, 2026, from [Link]

  • Al-Saeed, A. H. (2018). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Skorac, J., et al. (2023). Coordination of hydralazine with Cu2+ at acidic pH promotes its oxidative degradation at neutral pH. Journal of Inorganic Biochemistry. Available at: [Link]

  • Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality. Available at: [Link]

  • Helmlin, H. J., et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology. Available at: [Link]

  • Reddy, B. K., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery & Therapeutics. Available at: [Link]

  • Khan Academy. (n.d.). Acid and base catalyzed formation of hydrates and hemiacetals. Retrieved March 24, 2026, from [Link]

Sources

Optimization

Enhancing the shelf-life and stability of 2-hydrazinylquinazoline during storage

Welcome to the dedicated technical support guide for 2-hydrazinylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to enhance the shelf-life and stability of this valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-hydrazinylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to enhance the shelf-life and stability of this valuable heterocyclic compound during storage and experimentation. As a molecule combining the reactive hydrazine moiety with the quinazoline scaffold, its stability is paramount for reproducible and reliable results. This guide moves beyond simple instructions, delving into the chemical principles governing its stability and providing robust, field-tested protocols to proactively manage and reactively troubleshoot degradation issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 2-hydrazinylquinazoline.

Q1: What are the primary factors that can cause 2-hydrazinylquinazoline to degrade?

A1: The degradation of 2-hydrazinylquinazoline is primarily driven by its susceptibility to oxidation, hydrolysis, and photolytic decomposition. The hydrazine group is a strong reducing agent and is highly susceptible to oxidation by atmospheric oxygen.[1] The quinazoline ring system and the hydrazine moiety can also be susceptible to hydrolysis, particularly under non-neutral pH conditions.[2][3] Furthermore, exposure to light, especially UV radiation, can provide the energy to initiate decomposition reactions.[4]

Q2: How can I visually identify potential degradation of my 2-hydrazinylquinazoline sample?

A2: The most common visual indicators of degradation are a change in color (e.g., from off-white/pale yellow to brown or dark red), a change in physical state (e.g., clumping of a powder, indicating moisture uptake), or the appearance of insolubility when dissolving the compound in a previously suitable solvent. However, significant degradation can occur without any visible change. Therefore, analytical confirmation is always recommended if degradation is suspected.

Q3: What is the ideal solvent for dissolving 2-hydrazinylquinazoline for short-term experimental use versus long-term storage?

A3: For immediate experimental use, aprotic solvents like DMSO or DMF are commonly used. However, some studies on related quinazoline derivatives have shown that solutions in DMSO can be unstable over time.[5][6] For short-term storage of solutions, ultrapure water (if solubility permits, and pH is controlled) or acetonitrile may be more suitable.[6] Long-term storage of 2-hydrazinylquinazoline in solution is strongly discouraged. It is best practice to prepare solutions fresh for each experiment.

Q4: Is the hydrochloride salt of 2-hydrazinylquinazoline more stable than the freebase?

A4: Generally, hydrochloride salts of amine-containing compounds, including hydrazines, exhibit improved stability and better solubility in aqueous media compared to the freebase form. The salt formation protonates the basic nitrogen atoms, which can reduce their susceptibility to oxidation.

Q5: My 2-hydrazinylquinazoline is several years old. Can I still use it?

A5: The use of aged stock is not recommended without re-characterization. The purity of the compound should be verified using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), before use. A simple visual inspection is insufficient to guarantee its integrity.

Part 2: Proactive Stability Management: Best Practices for Storage & Handling

Preventing degradation is always preferable to troubleshooting it. Adhering to the following guidelines will maximize the shelf-life and preserve the integrity of your 2-hydrazinylquinazoline.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down the rate of chemical degradation reactions.[4]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).The hydrazine moiety is highly sensitive to atmospheric oxygen.[1] Inerting the vial displaces oxygen, minimizing oxidative degradation.
Light Store in an amber or opaque vial.Protects the compound from photolytic degradation induced by UV and visible light.[3][4]
Moisture Store in a desiccated environment.The compound can be hygroscopic. Absorbed water can promote hydrolytic degradation pathways.
Container Use clean, tightly sealed glass vials.Prevents contamination and exposure to air and moisture. Avoid plastic containers that may leach impurities or allow gas exchange.
Safe Handling Procedures
  • Inert Atmosphere Handling: Whenever possible, handle the solid compound inside a glovebox or use a Schlenk line to maintain an inert atmosphere. For routine weighing, minimize the time the container is open to the air.

  • Avoid Contamination: Use only clean, dry spatulas and glassware. Contamination with metal ions (e.g., iron, copper) can catalyze the decomposition of hydrazines.[7]

  • Solution Preparation: Always use high-purity, degassed solvents. Prepare solutions immediately before use and avoid storing them for extended periods.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Hydrazine derivatives should be handled with care due to their potential toxicity.[8]

Part 3: Reactive Troubleshooting Guide

This section provides a systematic approach to identifying and addressing stability issues when they are suspected.

Observed Problem Potential Cause(s) Recommended Action(s)
Discoloration of Solid Oxidative degradation or reaction with trace impurities.1. Do not use the material for sensitive applications. 2. Perform a purity check via HPLC or LC-MS to identify and quantify impurities. 3. If the material is critical, consider purification by recrystallization under an inert atmosphere.
Incomplete Dissolution / Cloudiness in Solution Formation of insoluble degradation products; presence of moisture leading to hydrolysis.1. Do not use the solution. 2. Prepare a fresh solution from a reliable stock of the compound. 3. If the problem persists, the solvent quality may be poor. Use fresh, anhydrous, high-purity solvent.
Variable Experimental Results Inconsistent purity of the starting material due to ongoing, unnoticed degradation.1. Immediately quarantine the current stock of 2-hydrazinylquinazoline. 2. Perform a purity analysis (see Protocol 2) on the stock. 3. If degradation is confirmed, procure a new, certified batch of the compound. 4. Review storage and handling procedures to prevent future occurrences.
Appearance of New Peaks in HPLC Chromatogram Degradation has occurred, forming new chemical entities.1. Quantify the level of degradation by comparing the area of the main peak to the impurity peaks. 2. If significant degradation (>1-2%) is observed, the material may not be suitable for use. 3. To understand the degradation pathway, consider performing a Forced Degradation Study (see Protocol 1).

Part 4: In-Depth Experimental Protocols

These protocols provide a framework for investigating the stability of 2-hydrazinylquinazoline.

Protocol 1: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and establish degradation pathways.[9] This is crucial for developing a stability-indicating analytical method.

Objective: To generate likely degradation products of 2-hydrazinylquinazoline.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-hydrazinylquinazoline at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate as specified.

    • Acid Hydrolysis: 0.1 M HCl, heat at 80°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH, keep at room temperature for 30 minutes.[10]

    • Oxidative Degradation: 3% H₂O₂, keep at room temperature for 2 hours.[11]

    • Thermal Degradation: Heat the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Neutralization & Dilution: After incubation, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a final concentration of ~20 µg/mL.

  • Analysis: Analyze the unstressed control and all stressed samples by a suitable HPLC-UV method (see Protocol 2). An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended to obtain mass information about the degradation products.[3]

Protocol 2: Routine Purity Check by Stability-Indicating RP-HPLC Method

Objective: To quantify the purity of a 2-hydrazinylquinazoline sample and detect the presence of degradation products.

Methodology:

  • Instrumentation: HPLC with UV Detector or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often required to separate the polar parent compound from less polar degradation products.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 254 nm or 280 nm). A DAD allows for the examination of peak purity.[2]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 2-hydrazinylquinazoline sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of 2-hydrazinylquinazoline using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • The method is considered "stability-indicating" if all degradation products generated during the forced degradation study are well-resolved from the parent peak.[12]

Part 5: Visualization of Degradation & Workflow

The following diagrams illustrate the potential degradation pathways and the logical workflow for a stability investigation.

cluster_main 2-Hydrazinylquinazoline cluster_products Potential Degradation Products A 2-Hydrazinylquinazoline (C8H8N4) B 2-Hydroxyquinazoline (Hydrolysis Product) A->B H₂O / H⁺ or OH⁻ (Hydrolysis) C Quinazoline (Loss of Hydrazine) A->C [O] or Δ (Oxidative/Thermal Cleavage) D Oxidized Dimer/Polymer (Oxidation Product) A->D O₂ / Metal Catalyst (Oxidation) start Stability Issue Suspected (e.g., Discoloration, Age) protocol2 Protocol 2: Analyze Sample by Stability-Indicating HPLC start->protocol2 protocol1 Protocol 1: Perform Forced Degradation Study protocol1->protocol2 Develop/Refine Method decision Are Degradation Peaks Well-Resolved? protocol2->decision If method is new accept Material Meets Purity Spec? (e.g., >98%) protocol2->accept decision->protocol1 No quantify Quantify Purity and Impurity Levels decision->quantify Yes characterize Characterize Degradants (LC-MS, NMR) quantify->characterize remediate Remediate: Procure New Stock & Improve Storage Conditions characterize->remediate accept->remediate No use Proceed with Experiment accept->use Yes

Caption: Workflow for investigating the stability of 2-hydrazinylquinazoline.

References

  • Diversification of Pharmaceuticals via Late-Stage Hydrazination. ACS Catalysis. [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers. [Link]

  • Summary of forced degradation results. ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Genentech. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf - NIH. [Link]

  • Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • Assessment of Ketazine Derived High Purity Hydrazine for Spacecraft Propellant Systems. NASA. [Link]

  • Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. PubMed. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10- tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. ResearchGate. [Link]

  • Hydrazine Safety & Handling Questions. Sciencemadness Discussion Board. [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library. [Link]

  • Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC. [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. ResearchGate. [Link]

Sources

Troubleshooting

Reducing unwanted byproducts in 2-hydrazinylquinazoline condensation reactions

Welcome to the technical support center for 2-hydrazinylquinazoline condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-hydrazinylquinazoline condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Issue 1: Formation of Fused Triazoloquinazoline Byproducts

Q: I am observing a significant amount of a tricyclic byproduct in my reaction, which I suspect is a[1][2][3]triazolo[4,3-c]quinazoline. How can I prevent its formation?

A: The formation of a fused triazoloquinazoline ring system is a common side reaction when 2-hydrazinylquinazoline is reacted with aldehydes, particularly under harsh conditions. This occurs through an initial condensation to form the hydrazone, followed by an intramolecular cyclization and oxidative aromatization.

Underlying Cause: The hydrazone intermediate can undergo cyclization onto the quinazoline ring nitrogen, especially when heated or in the presence of an oxidizing agent. The use of strong acids or extended reaction times can also promote this unwanted cyclization.

Troubleshooting Strategies:

  • Temperature Control: Maintain a lower reaction temperature. Often, these condensations can proceed efficiently at room temperature or with gentle warming (40-50°C). Avoid high-temperature refluxing unless absolutely necessary for your specific substrates.

  • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to prevent the formation of the cyclized byproduct.

  • pH Control: A neutral or slightly acidic medium is often optimal. The use of a catalytic amount of a mild acid like acetic acid can facilitate the initial condensation without promoting the subsequent cyclization. Strong acids should generally be avoided.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that may contribute to the aromatization of the triazoloquinazoline ring system.

Issue 2: Azine Dimer Formation

Q: My reaction is producing a high molecular weight byproduct that appears to be a dimer of my aldehyde/ketone substrate, specifically an azine. Why is this happening and how can I stop it?

A: Azine formation (R₂C=N-N=CR₂) occurs when one molecule of hydrazine reacts with two molecules of the carbonyl compound.[4] This is particularly prevalent when there is a localized excess of the aldehyde or ketone relative to the 2-hydrazinylquinazoline.

Underlying Cause: The initial product of the condensation is a hydrazone. If this hydrazone still possesses a reactive N-H group and there is an excess of the carbonyl compound, it can react further to form the symmetrical or unsymmetrical azine.[4]

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of 2-hydrazinylquinazoline to the carbonyl compound is typically ideal.

  • Slow Addition: Add the aldehyde or ketone dropwise to the solution of 2-hydrazinylquinazoline. This maintains a low instantaneous concentration of the carbonyl compound, favoring the formation of the desired 1:1 hydrazone adduct over the 2:1 azine byproduct.[5]

  • Solvent Choice: Use a solvent in which both reactants are well-dissolved to ensure a homogeneous reaction mixture and prevent localized high concentrations of the carbonyl compound.

Issue 3: Poor Yield and Incomplete Conversion

Q: My condensation reaction is sluggish and gives a low yield of the desired hydrazone, with a significant amount of unreacted 2-hydrazinylquinazoline remaining. How can I improve the reaction efficiency?

A: Incomplete conversion can stem from several factors, including insufficient activation of the carbonyl group, steric hindrance, or unfavorable reaction equilibrium.

Troubleshooting Strategies:

  • Catalyst Addition: The addition of a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.

  • Solvent and Temperature Optimization: The choice of solvent can significantly impact reaction rates. Protic solvents like ethanol or methanol are often effective as they can help to solvate the transition state. If the reaction is slow at room temperature, gentle heating may be required. A systematic screen of different solvents and temperatures is recommended.

  • Removal of Water: The condensation reaction produces water as a byproduct.[6] If the reaction is reversible, the presence of water can inhibit the forward reaction. The use of a Dean-Stark apparatus to azeotropically remove water can drive the equilibrium towards the product side, especially for less reactive carbonyl compounds.

Data Summary Table: Recommended Starting Conditions
ParameterAldehydesKetonesNotes
Temperature Room Temperature to 50°C50°C to RefluxKetones are generally less reactive and may require more forcing conditions.
Catalyst Cat. Acetic AcidCat. Acetic Acid or p-TSAUse cautiously to avoid side reactions.
Solvent Ethanol, MethanolEthanol, Toluene (with Dean-Stark)Toluene is useful for azeotropic water removal.
Stoichiometry 1:1 (Aldehyde:Hydrazine)1:1 (Ketone:Hydrazine)Slow addition of the carbonyl compound is recommended.

Experimental Protocols

Protocol 1: General Procedure for the Condensation with an Aldehyde
  • Dissolve 2-hydrazinylquinazoline (1.0 eq) in ethanol (0.1 M).

  • Add 2-3 drops of glacial acetic acid.

  • To this stirring solution, add the aldehyde (1.0 eq) dropwise at room temperature.

  • Monitor the reaction by TLC until the 2-hydrazinylquinazoline is consumed (typically 1-4 hours).

  • If the reaction is slow, warm the mixture to 40-50°C.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Optimized Procedure for Less Reactive Ketones
  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-hydrazinylquinazoline (1.0 eq) and the ketone (1.1 eq) in toluene (0.2 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visual Troubleshooting Guide

This workflow diagram illustrates the decision-making process for troubleshooting common issues in 2-hydrazinylquinazoline condensation reactions.

TroubleshootingWorkflow start Reaction Outcome Analysis low_yield Low Yield / Incomplete Reaction start->low_yield byproducts Significant Byproduct Formation start->byproducts check_conditions Review Reaction Conditions low_yield->check_conditions identify_byproduct Identify Byproduct (MS, NMR) byproducts->identify_byproduct add_catalyst Add Catalytic Acid (e.g., AcOH) check_conditions->add_catalyst If no catalyst used increase_temp Increase Temperature check_conditions->increase_temp If at RT remove_water Remove Water (Dean-Stark) check_conditions->remove_water For reversible reactions optimized_protocol Optimized Protocol add_catalyst->optimized_protocol increase_temp->optimized_protocol remove_water->optimized_protocol triazolo Fused Triazoloquinazoline identify_byproduct->triazolo Tricyclic structure azine Azine Dimer identify_byproduct->azine Dimeric structure reduce_temp Lower Reaction Temperature triazolo->reduce_temp reduce_time Shorten Reaction Time triazolo->reduce_time neutral_pH Ensure Neutral/Mildly Acidic pH triazolo->neutral_pH check_stoich Verify 1:1 Stoichiometry azine->check_stoich slow_addition Slowly Add Carbonyl Compound azine->slow_addition reduce_temp->optimized_protocol reduce_time->optimized_protocol neutral_pH->optimized_protocol check_stoich->optimized_protocol slow_addition->optimized_protocol

Caption: Troubleshooting workflow for 2-hydrazinylquinazoline condensations.

Reaction Mechanism: Hydrazone Formation

The following diagram illustrates the acid-catalyzed mechanism for the condensation of 2-hydrazinylquinazoline with a generic aldehyde or ketone.

HydrazoneFormation reactants 2-Hydrazinylquinazoline + Aldehyde/Ketone protonation 1. Protonation of Carbonyl reactants->protonation H+ (cat.) nucleophilic_attack 2. Nucleophilic Attack protonation->nucleophilic_attack proton_transfer 3. Proton Transfer nucleophilic_attack->proton_transfer dehydration 4. Dehydration proton_transfer->dehydration -H2O product Hydrazone Product dehydration->product

Caption: Acid-catalyzed mechanism of hydrazone formation.

References

  • Synthesis of novel fused quinazolinone derivatives. PubMed, 15 Aug. 2016, [Link].

  • Synthesis and Reactivity of[1][2][3]Triazolo-annelated Quinazolines. PMC, [Link].

  • Treatment of a ketone or aldehyde with hydrazine, H2NNH2, yields an azine, R2C=N-N=CR2. Show how the reaction occurs. Homework.Study.com, [Link].

  • Condensation Reactions. Chemistry LibreTexts, 20 Mar. 2025, [Link].

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Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 2-Hydrazinylquinazoline vs. 4-Hydrazinylquinazoline

As a Senior Application Scientist, I frequently encounter researchers looking to leverage the quinazoline scaffold for drug discovery and analytical biochemistry. The quinazoline core—a bicyclic system consisting of a be...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers looking to leverage the quinazoline scaffold for drug discovery and analytical biochemistry. The quinazoline core—a bicyclic system consisting of a benzene ring fused to a pyrimidine ring—is a privileged pharmacophore. However, the regiochemistry of its functionalization drastically alters its downstream bioactivity.

This guide provides an in-depth, objective comparison between two critical isomeric intermediates: 2-hydrazinylquinazoline (2-HQ) and 4-hydrazinylquinazoline (4-HQ) . We will explore the causality behind their divergent reactivities, compare their performance in biological and analytical applications, and establish self-validating experimental workflows for their use.

Structural Regioselectivity & Mechanistic Causality

The fundamental difference between 2-HQ and 4-HQ stems from the electronic distribution within the quinazoline core. The π -electron deficiency is significantly more pronounced at the C-4 position due to cross-conjugation effects from both the adjacent nitrogen atoms and the fused aromatic ring.

When designing synthetic pathways, this regioselectivity dictates our experimental choices:

  • 4-Hydrazinylquinazoline (4-HQ): Synthesizing 4-HQ is kinetically favored. Direct nucleophilic aromatic substitution ( SN​Ar ) of 4-chloroquinazoline with hydrazine hydrate proceeds rapidly. The resulting 4-HQ is a highly reactive nucleophile used to build planar, DNA-intercalating agents.

  • 2-Hydrazinylquinazoline (2-HQ): To functionalize the C-2 position, the highly reactive C-4 position must be sterically or electronically blocked (typically as a quinazolin-4(3H)-one). Once C-4 is protected, C-2 can be chlorinated and subsequently subjected to hydrazinolysis. The resulting 2-HQ derivatives often adopt non-planar conformations, making them excellent mimics of purines for antimicrobial targeting.

G Q Quinazoline Core C4 C-4 Position (High Electrophilicity) Q->C4 Kinetic Control C2 C-2 Position (Lower Electrophilicity) Q->C2 C-4 Blocked HQ4 4-Hydrazinylquinazoline C4->HQ4 + Hydrazine HQ2 2-Hydrazinylquinazoline C2->HQ2 + Hydrazine Bio4_1 Topo II Inhibitors HQ4->Bio4_1 Bio4_2 Reactive MALDI Matrix HQ4->Bio4_2 Bio2_1 Anti-tubercular / Anti-HIV HQ2->Bio2_1

Logic flow of quinazoline regioselectivity and downstream bioactivity.

Comparative Bioactivity Profiles

The 4-HQ Profile: Oncology and Analytical Biochemistry

Because 4-HQ readily undergoes cyclocondensation, it is the premier building block for [1,2,4]triazolo[4,3-c]quinazolines . These fused tricyclic systems possess the exact pharmacophoric features required for DNA intercalation. By inserting between DNA base pairs, they stabilize the DNA-Topoisomerase II cleavage complex, inducing apoptosis in colorectal and hepatocellular carcinomas [1].

Beyond therapeutics, 4-HQ has revolutionized analytical biochemistry as a reactive MALDI matrix . Traditional matrices (like DHB) struggle to ionize neutral and sialylated N-glycans. 4-HQ solves this by acting as both a chemical tag and an ionization matrix. The hydrazine moiety covalently bonds to the reducing end of the glycan (forming a hydrazone), while the quinazoline ring absorbs 355 nm UV laser energy and acts as a proton sponge, drastically lowering the Limit of Detection (LOD) [2].

The 2-HQ Profile: Infectious Disease Therapeutics

Derivatives of 2-HQ are primarily explored for their potent antimicrobial and antiviral properties. When 2-HQ is cyclized into [1,2,4]triazolo[4,3-a]quinazolin-5-ones , the resulting architecture closely mimics the spatial arrangement of natural purines and pteridines. This structural mimicry allows 2-HQ derivatives to competitively inhibit essential enzymes in viral replication (e.g., HIV-1/HIV-2) and disrupt cell wall/nucleic acid synthesis in Mycobacterium tuberculosis [3].

Quantitative Performance Comparison

The following table summarizes the primary bioactivity metrics of 2-HQ and 4-HQ derivatives across their respective optimal applications.

Compound / DerivativeTarget / ApplicationPrimary Bioactivity MetricMechanism of Action
4-HQ (Unmodified) N-Glycan Profiling (MALDI-TOF)LOD: 100-fold decrease vs. DHB matrixCovalent hydrazone formation; enhanced UV absorption at 355 nm.
4-HQ (Triazolo-fused) Topoisomerase II (Cancer)IC50: 1.87 - 3.80 µM (HCT-116 cells)DNA intercalation & hydrophobic stacking in the enzyme pocket.
2-HQ (Triazolo-fused) Mycobacterium tuberculosisMIC: 12.5 µg/mLPurine mimicry; disruption of mycobacterial nucleic acid synthesis.
2-HQ (Quinazolinone) HIV-1 / HIV-2EC50: 8.53 µg/mLCompetitive inhibition of viral replication machinery.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain an internal mechanism for validation. Below are the optimized workflows for utilizing 4-HQ and 2-HQ, designed with built-in causality and self-verification.

Protocol A: 4-HQ as a Reactive MALDI Matrix for N-Glycan Profiling

Causality: We perform this derivatization "on-target" at room temperature. Heating is avoided to prevent the thermal desialylation of fragile glycans. The lack of a cleanup step prevents sample loss, which is critical for low-abundance biological samples.

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve 4-HQ in a 50:50 (v/v) mixture of Methanol/DMSO to a final concentration of 0.05 M. Reasoning: DMSO prevents rapid crystallization, allowing the reaction to occur in the liquid phase on the target plate.

  • Sample Spotting: Deposit 1 µL of the released N-glycan aqueous sample onto the stainless-steel MALDI target plate.

  • On-Target Derivatization: Immediately overlay 1 µL of the 4-HQ matrix solution onto the glycan droplet.

  • Incubation: Allow the spot to dry naturally at room temperature in a dark environment for 30 minutes.

  • Data Acquisition: Analyze via MALDI-TOF MS in positive ion mode using a 355 nm Nd:YAG laser.

Self-Validating System: This protocol validates itself via mass shift monitoring. The successful covalent attachment of 4-HQ to the glycan results in a highly specific mass shift of +144 Da (mass of 4-HQ minus water). The presence of this exact Δm/z shift confirms reaction efficiency, while any residual unreacted glycan peak acts as an internal control for the baseline ionization limit.

Workflow S1 Step 1: Glycan Deposition (1 µL Aqueous Sample) S2 Step 2: On-Target Derivatization (Overlay 1 µL 4-HQ Matrix) S1->S2 S3 Step 3: Hydrazone Formation (Room Temp, 30 min) S2->S3 S4 Step 4: MALDI-TOF MS (Monitor +144 Da Mass Shift) S3->S4

Workflow for N-glycan profiling using 4-HQ as a reactive MALDI matrix.

Protocol B: Anti-Tubercular Screening of 2-HQ Derivatives

Causality: To evaluate the bioactivity of synthesized 2-HQ derivatives against M. tuberculosis, we utilize the Resazurin Microtiter Assay (REMA). We choose resazurin over traditional OD600 measurements because mycobacteria clump together, making optical density readings highly inaccurate.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase. Adjust to a McFarland standard of 1.0.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the 2-HQ derivative in the culture medium (ranging from 100 µg/mL to 0.78 µg/mL).

  • Inoculation: Add 100 µL of the bacterial suspension to each well. Incubate the plate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) by observing the color change.

Self-Validating System: The REMA protocol is a self-validating metabolic sensor. Resazurin is an oxidation-reduction indicator. If the 2-HQ derivative fails to kill the bacteria, the active cellular metabolism of the surviving mycobacteria reduces the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. A well remaining blue definitively proves cell death, providing both a visual and quantifiable fluorometric validation of the compound's bioactivity without relying on subjective turbidity.

Conclusion

The choice between 2-hydrazinylquinazoline and 4-hydrazinylquinazoline is dictated by the desired application. 4-HQ is the superior choice for rapid, kinetically favored synthesis of planar anticancer intercalators and serves as a groundbreaking reactive matrix for mass spectrometry. Conversely, 2-HQ requires a more deliberate, blocked synthetic route but yields highly specific purine mimics that exhibit exceptional promise in combating infectious diseases like Tuberculosis and HIV.

References

  • Gomaa, M. S., et al. (2023). "New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies." PLOS One. Available at:[Link]

  • Ling, L., Yu, S., & Ding, C. (2021). "4-Hydrazinoquinazoline acting as a reactive matrix for the rapid and sensitive analysis of neutral and sialylated glycans using MALDI MS." Analyst (RSC Publishing). Available at:[Link]

  • Sulthana, M. T., et al. (2015). "Anti-HIV, Antitubercular and Antibacterial Activities of Novel 3-(Substituted Quinazolinylamino)-2-phenyl quinazolin-4(3H)ones." ResearchGate. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Validating the Structural Integrity of 2-Hydrazinylquinazoline using ¹H NMR

Introduction: The Imperative of Structural Validation in Heterocyclic Chemistry In the landscape of drug discovery and development, heterocyclic compounds are of paramount importance, with scaffolds like quinazoline form...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Validation in Heterocyclic Chemistry

In the landscape of drug discovery and development, heterocyclic compounds are of paramount importance, with scaffolds like quinazoline forming the core of numerous therapeutic agents.[1] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure. An isomeric impurity or an incorrect structural assignment can lead to drastically different pharmacological profiles, efficacy, and toxicity. Therefore, unambiguous structural validation is not merely a procedural step but a foundational pillar of chemical and pharmaceutical research.

Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as the most powerful and widely used method for the elucidation of molecular structures in solution.[2][3] Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons makes it an indispensable tool for confirming the identity and purity of newly synthesized compounds like 2-hydrazinylquinazoline.

This guide provides an in-depth, field-proven methodology for validating the structure of 2-hydrazinylquinazoline using ¹H NMR. We will move beyond a simple protocol, delving into the causality behind experimental choices to construct a self-validating workflow. This approach ensures not only accuracy but also the trustworthiness and reproducibility of your results, which is critical for regulatory submissions and peer-reviewed publications.

Pillar 1: The Self-Validating Experimental Workflow

A robust analytical method is one that has built-in checks and balances. The workflow for ¹H NMR analysis should be designed to minimize ambiguity and maximize data integrity from the outset.

G cluster_0 Pre-Analysis cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Orthogonal Validation SamplePrep Sample Preparation (Solvent Selection) InstrumentSetup Instrument Setup (Parameter Optimization) SamplePrep->InstrumentSetup PurityCheck Assess Sample Purity (e.g., LC-MS) PurityCheck->SamplePrep Acquire1D Acquire 1D ¹H Spectrum InstrumentSetup->Acquire1D Acquire2D Acquire 2D Spectra (if needed) (COSY, HSQC) Acquire1D->Acquire2D ProcessFID Process FID (FT, Phasing, Baseline) Acquire1D->ProcessFID Reference Calibrate Spectrum (TMS or Residual Solvent) ProcessFID->Reference Analyze Interpret Spectrum (Shift, Integration, Multiplicity) Reference->Analyze MS Mass Spectrometry (Confirm MW) Analyze->MS Cross-Verification IR FTIR Spectroscopy (Confirm Functional Groups) Analyze->IR Cross-Verification C13 ¹³C NMR (Confirm Carbon Skeleton) Analyze->C13 Cross-Verification

Caption: A self-validating workflow for structural elucidation.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of 2-hydrazinylquinazoline for structural confirmation and purity assessment.

Materials & Equipment:

  • 2-hydrazinylquinazoline sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR Spectrometer (400 MHz or higher recommended)

  • High-quality 5 mm NMR tubes

  • Tetramethylsilane (TMS) internal standard (optional)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the 2-hydrazinylquinazoline sample into a clean, dry vial.

    • Add ~0.6-0.7 mL of DMSO-d₆. The choice of solvent is critical. DMSO-d₆ is a hydrogen bond acceptor, which slows down the chemical exchange of the labile N-H protons of the hydrazinyl group. This often results in sharper, more observable peaks for these protons compared to solvents like chloroform-d (CDCl₃).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution into an NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Optimize receiver gain.

  • Data Acquisition:

    • Acquire the Free Induction Decay (FID). For a standard ¹H spectrum, use a 30° or 45° pulse angle.

    • Set the number of scans (e.g., 16 or 32). A higher number of scans increases the signal-to-noise ratio, which is beneficial for detecting low-level impurities.

    • Ensure an adequate relaxation delay (D1), typically 1-2 seconds for a qualitative spectrum. For accurate integration (quantitative analysis), a longer delay (5x the longest T1) is necessary.[2]

  • Data Processing:

    • Apply a Fourier Transform (FT) to the FID to convert the time-domain signal to a frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.[4]

    • Calibrate the chemical shift axis. Set the residual DMSO peak to its known chemical shift (δ ~2.50 ppm) or the TMS signal to 0.00 ppm.

    • Integrate all signals. Set the integral of a well-resolved proton signal corresponding to a known number of protons (e.g., a singlet for a single proton) to a value of 1.0. The relative integrals of other peaks will then correspond to the number of protons they represent.[5]

    • Analyze the chemical shifts, integration values, and signal multiplicities (singlet, doublet, triplet, etc.) to assign the structure.[6][7]

Pillar 2: Spectral Interpretation – Decoding the Structure

The ¹H NMR spectrum of 2-hydrazinylquinazoline contains a wealth of information. A systematic interpretation, comparing the experimental data with predicted values, is key to validation.

Expected ¹H NMR Data for 2-Hydrazinylquinazoline

The structure contains several distinct proton environments: the four protons on the benzene portion of the quinazoline ring, the C4-proton of the pyrimidine ring, and the three protons of the hydrazinyl group (-NH-NH₂).

Proton AssignmentExpected Chemical Shift (δ ppm)MultiplicityIntegrationRationale for Assignment
H-4 ~8.4 - 8.6Singlet (s)1HLocated on the pyrimidine ring, deshielded by adjacent nitrogen atoms.
H-5 ~7.8 - 8.0Doublet (d) or Doublet of Doublets (dd)1HAromatic proton adjacent to the fused ring system; experiences deshielding.
H-8 ~7.6 - 7.8Doublet (d) or Doublet of Doublets (dd)1HAromatic proton deshielded by the C=N bond of the pyrimidine ring.
H-6, H-7 ~7.3 - 7.5Multiplet (m) or two Triplets (t)2HOverlapping aromatic protons in the middle of the benzene ring.
-NH- ~8.0 - 9.0 (Broad)Broad Singlet (br s)1HLabile proton, chemical shift is concentration and solvent dependent. Broadened by quadrupole effects from ¹⁴N and chemical exchange.
-NH₂ ~4.5 - 5.5 (Broad)Broad Singlet (br s)2HLabile protons, similar to the -NH- proton but typically less deshielded.

Note: Predicted chemical shifts are estimations based on data for similar quinazoline derivatives and general principles of NMR spectroscopy.[4][8][9][10] Actual values may vary based on solvent, concentration, and temperature.

G cluster_aromatic Aromatic Region (δ 7.0-9.0 ppm) cluster_aliphatic Upfield Region (δ 4.0-6.0 ppm) cluster_conclusion Conclusion start Analyze Spectrum aromatic_signals Observe 4-5 distinct signals? start->aromatic_signals singlet_8_5 Singlet at ~δ 8.5? aromatic_signals->singlet_8_5 Yes structure_inconsistent Structure Inconsistent (Investigate Further) aromatic_signals->structure_inconsistent No multiplets_7_8 Complex signals at δ 7.3-8.0? singlet_8_5->multiplets_7_8 Yes singlet_8_5->structure_inconsistent No broad_singlet_8_9 Broad signal at δ 8.0-9.0? multiplets_7_8->broad_singlet_8_9 Yes multiplets_7_8->structure_inconsistent No broad_singlet_4_5 Broad signal at δ 4.5-5.5? broad_singlet_8_9->broad_singlet_4_5 Yes broad_singlet_8_9->structure_inconsistent No structure_consistent Structure Consistent broad_singlet_4_5->structure_consistent Yes broad_singlet_4_5->structure_inconsistent No

Caption: A logical flow for interpreting the ¹H NMR spectrum of 2-hydrazinylquinazoline.

Pillar 3: Orthogonal Validation – A Comparative Perspective

While ¹H NMR is exceptionally informative, relying on a single analytical technique for structural validation is not best practice. Orthogonal methods, which measure different physical properties of the molecule, provide a more complete and trustworthy characterization.[1][11][12]

TechniqueInformation ProvidedStrengths for 2-HydrazinylquinazolineLimitations
¹H NMR Proton framework, connectivity (via coupling), relative proton count.Excellent for detailed structural mapping and identifying isomers.Can be complex for molecules with overlapping signals; labile protons can be broad or unobserved.
¹³C NMR Number and chemical environment of unique carbon atoms.Confirms the carbon skeleton (e.g., 8 aromatic/vinylic carbons, 1 C-N carbon). Complements ¹H NMR.Low natural abundance of ¹³C requires longer acquisition times. Provides no information on proton count.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Unambiguously confirms the molecular formula (C₈H₈N₄) via accurate mass measurement (HRMS).Does not distinguish between isomers. Provides no information on atom connectivity.
FTIR Spectroscopy Presence of specific functional groups.Confirms key functional groups: N-H stretching (hydrazinyl), C=N and C=C stretching (quinazoline ring).Provides a molecular "fingerprint" but limited detailed structural information.

Expert Insight: The combination of ¹H NMR and high-resolution mass spectrometry (HRMS) is often considered the minimum standard for the structural validation of a novel small molecule. The ¹H NMR confirms the proton environment and connectivity, while HRMS confirms the elemental composition. ¹³C NMR and FTIR provide strong, complementary data to build an irrefutable case for the proposed structure.

Conclusion

Validating the structural integrity of 2-hydrazinylquinazoline is a multi-faceted process that hinges on the rigorous application and interpretation of analytical data. ¹H NMR spectroscopy serves as the cornerstone of this process, offering an unparalleled window into the molecular architecture. By adopting a self-validating workflow, understanding the causal relationships between experimental parameters and data quality, and corroborating findings with orthogonal techniques like MS and FTIR, researchers can achieve the highest level of confidence in their results. This meticulous approach not only upholds scientific integrity but also accelerates the journey of promising heterocyclic compounds from the laboratory to potential therapeutic applications.

References

  • ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... Available at: [Link]

  • RSC Publishing. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Available at: [Link]

  • Rsc.org. and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. Available at: [Link]

  • ResearchGate. 1 H NMR of Compound 4a. Available at: [Link]

  • PMC. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Available at: [Link]

  • arXiv.org. (2025). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. Available at: [Link]

  • ACS Publications. Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Available at: [Link]

  • PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Available at: [Link]

  • ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Available at: [Link]

  • MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Available at: [Link]

  • ACS Publications. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Available at: [Link]

  • University of Cambridge. (2012). Protein Structure Validation Using Side-Chain Chemical Shifts. Available at: [Link]

  • Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • Scirp.org. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Available at: [Link]

  • MDPI. Synthesis and Characterization of Heterocycles with Potential Applications. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Jasperse, N. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • ACD/Labs. (2023). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Available at: [Link]

  • Impactfactor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available at: [Link]

  • International Journal of ChemTech Research. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Available at: [Link]

  • International journal of research in pharmaceutical sciences. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • ResearchGate. (2025). New methods for the synthesis of heterocyclic compounds | Request PDF. Available at: [Link]

  • MDPI. (2009). Synthesis and Characterization of a Novel 2-Pyrazoline. Available at: [Link]

  • SciSpace. (2019). Synthesis and Characterization of 2-Pyrazoline Derivatives and theirin silico and in vitro Studies on Antimicrobial and Anticanc. Available at: [Link]

  • SpectraBase. Hydrazine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Hydrazinylquinazoline Transition Metal Complexes

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel transition metal complexes is merely the first step. The true challenge—and where the innovation lies—is in the rigorous, mu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel transition metal complexes is merely the first step. The true challenge—and where the innovation lies—is in the rigorous, multi-faceted validation of their structure and properties. The 2-hydrazinylquinazoline scaffold has emerged as a particularly promising ligand framework due to its versatile coordination chemistry and significant biological potential, including antimicrobial, anticancer, and antioxidant activities.[1][2][3] The formation of complexes with transition metals like copper, nickel, cobalt, and zinc often enhances these therapeutic properties.[1][3][4]

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to unequivocally validate the formation and structure of these important coordination compounds. We will move beyond rote procedural descriptions to explain the causal logic behind our experimental choices, ensuring that each analytical step contributes to a self-validating, cohesive structural assignment.

The Logic of Spectroscopic Synergy: A Holistic Approach

No single technique can provide a complete picture of a transition metal complex. True structural elucidation comes from the synergistic integration of multiple spectroscopic methods. Each technique probes a different aspect of the molecule—from the vibrations of specific bonds to the electronic environment of the metal center. By comparing the spectra of the free ligand with that of the resulting complex, we can pinpoint the exact coordination sites and deduce the overall geometry.

The following diagram illustrates a logical workflow for the comprehensive validation of a newly synthesized 2-hydrazinylquinazoline metal complex.

G cluster_synthesis Synthesis & Isolation cluster_validation Spectroscopic Validation Cascade cluster_conclusion Structural Elucidation A Synthesis of 2-Hydrazinylquinazoline Ligand B Complexation Reaction with Metal Salt A->B C Purification & Isolation of Complex B->C FTIR FT-IR Spectroscopy (Coordination Site ID) C->FTIR Initial Check NMR ¹H & ¹³C NMR (Ligand Structural Integrity) FTIR->NMR Confirm Ligand Structure MS ESI-Mass Spectrometry (Molecular Formula & Stoichiometry) NMR->MS Verify Mass & Formula UVVIS UV-Visible Spectroscopy (Coordination Geometry) MS->UVVIS Probe Electronic Structure EPR EPR / Magnetic Data (Paramagnetic Center Analysis) UVVIS->EPR If Paramagnetic Conclusion Final Structural Assignment & Property Correlation UVVIS->Conclusion EPR->Conclusion

Caption: A logical workflow for the synthesis and spectroscopic validation of metal complexes.

FT-IR Spectroscopy: Pinpointing the Coordination Sites

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is the first and most direct method to confirm that the ligand has successfully coordinated to the metal ion. The principle is simple: bond formation alters the vibrational frequencies of functional groups. By comparing the FT-IR spectrum of the free 2-hydrazinylquinazoline ligand with that of the metal complex, we look for specific, predictable shifts that act as fingerprints of coordination.

The most crucial diagnostic regions are the N-H stretching of the hydrazine moiety, the C=N stretching of the quinazoline ring, and the appearance of new, low-frequency bands corresponding to metal-nitrogen (M-N) bonds.[3][5]

Comparative Data: FT-IR Spectral Shifts Upon Complexation (cm⁻¹)

Functional GroupTypical Range (Free Ligand)Expected Shift in ComplexRationale for Shift
ν(N-H) (Hydrazine)3350 - 3150Lower frequency (Broadens)Coordination of the terminal -NH₂ group to the metal center weakens the N-H bonds.
ν(C=N) (Quinazoline Ring)1640 - 1600Lower or Higher frequencyShift indicates involvement of the quinazoline ring's nitrogen in coordination, altering the bond's electron density.[3][6]
ν(C=N) (Azomethine, if Schiff base)1630 - 1580Lower frequencyCoordination of the imine nitrogen to the metal reduces its double bond character.[3][7]
ν(M-N) (Metal-Nitrogen)Not PresentAppears at 560 - 450The appearance of a new band in this far-IR region is direct evidence of the formation of a coordinate bond between the metal and a nitrogen atom of the ligand.[5][6]
Trustworthy Protocol: FT-IR Analysis
  • Sample Preparation: Prepare a KBr pellet. Mix ~1 mg of the dried sample (ligand or complex) with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectral Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8][9] Collect a background spectrum of a blank KBr pellet first to subtract atmospheric CO₂ and H₂O absorbances.

  • Analysis: Compare the spectra of the free ligand and the complex, identifying key shifts as outlined in the table above.

Nuclear Magnetic Resonance (¹H & ¹³C NMR): Confirming Ligand Integrity

Expertise & Experience: While FT-IR confirms coordination, NMR spectroscopy validates the structure of the organic ligand within the complex, especially for diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II)).[5] Protons near a coordination site will experience a change in their chemical environment, leading to a downfield or upfield shift in the ¹H NMR spectrum.

A critical piece of evidence is the behavior of the N-H proton signals. The signal of the hydrazine N-H proton often broadens or shifts significantly upon coordination.[10] In cases where the ligand deprotonates to form a more stable chelate, this N-H signal will disappear entirely. The aromatic protons of the quinazoline ring will also exhibit shifts, confirming the involvement of the heterocyclic system in coordination.[11]

Comparative Data: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonTypical Shift (Free Ligand)Expected Shift in ComplexRationale for Shift
-NH₂ (Hydrazine)4.5 - 6.0 (Broad singlet)Downfield shift or disappearanceCoordination to the metal deshields the protons. Disappearance indicates deprotonation upon complexation.
-NH- (Hydrazine Linker)8.0 - 9.5 (Singlet)Downfield shiftDeshielding due to proximity to the new metal-ligand bond.
Aromatic H (Quinazoline)7.0 - 8.5 (Multiplets)Moderate downfield/upfield shiftsCoordination alters the electron density and aromaticity of the ring system, affecting all associated protons.[11]
Azomethine H (-CH=N-) (if Schiff base)8.5 - 9.0 (Singlet)Downfield shiftCoordination of the azomethine nitrogen to the metal deshields the attached proton.[12]
Trustworthy Protocol: NMR Analysis (for Diamagnetic Complexes)
  • Sample Preparation: Dissolve 5-10 mg of the complex in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[13] Ensure the complex is fully dissolved.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.

  • Data Acquisition: Acquire the ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This is crucial for confirming that the carbon backbone of the ligand has not undergone rearrangement during the reaction.

  • Analysis: Compare the chemical shifts and integration of the complex's spectra with those of the free ligand. Assign all peaks and rationalize the observed shifts based on the proposed coordination mode.

Electrospray Ionization Mass Spectrometry (ESI-MS): Unambiguous Molecular Formula

Expertise & Experience: ESI-MS is an indispensable tool for confirming the molecular weight and stoichiometry of the synthesized complex.[14] As a soft ionization technique, it is particularly well-suited for analyzing thermally fragile coordination compounds, often detecting the intact molecular ion with minimal fragmentation.[15]

The resulting mass spectrum provides several key pieces of information:

  • Molecular Ion Peak ([M]⁺, [M+H]⁺, etc.): The peak with the highest mass-to-charge ratio (m/z) typically corresponds to the intact complex, confirming its overall molecular weight.[16]

  • Isotope Pattern: The observed isotopic distribution pattern for the molecular ion peak must match the theoretical pattern calculated from the natural abundance of isotopes for all atoms in the proposed formula (especially the metal). This is a powerful validation step.

  • Stoichiometry: ESI-MS can help determine the ligand-to-metal ratio in the complex (e.g., 1:1, 1:2).

G cluster_input Input cluster_process ESI-MS Process cluster_output Output & Verification Sample Complex Solution (e.g., in MeOH/MeCN) ESI { Electrospray Ionization | Soft ionization creates gaseous ions} Sample->ESI Analyzer { Mass Analyzer | Separates ions by m/z ratio} ESI->Analyzer Detector { Detector | Counts ions at each m/z} Analyzer->Detector Spectrum Mass Spectrum Plot of Intensity vs. m/z Detector->Spectrum Verification { Verification Steps | Match Molecular Ion Peak | Match Isotope Pattern} Spectrum->Verification

Caption: Workflow for ESI-Mass Spectrometry analysis and data verification.

Trustworthy Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the complex (~0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.[17] The solution must be free of particulate matter.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Infusion: Infuse the sample solution into the ESI source at a low, constant flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization: Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the molecular ion and minimize in-source fragmentation.[15] This is a critical step requiring expertise, as overly harsh conditions can fragment the complex.[15]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Analysis: Identify the molecular ion peak. Use software to compare the observed isotope pattern with the theoretically predicted pattern for your proposed chemical formula.

UV-Visible Spectroscopy: Probing Coordination Geometry

Expertise & Experience: UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of the complex and, by extension, its coordination geometry.[18] The absorption of UV or visible light promotes electrons to higher energy levels. In transition metal complexes, we are interested in two main types of transitions:

  • Ligand-Based Transitions (π→π and n→π):** These high-energy absorptions, typically in the UV region (<400 nm), are associated with the 2-hydrazinylquinazoline ligand itself. Upon coordination, these bands often shift, providing secondary evidence of a metal-ligand interaction.[6]

  • d-d Transitions: These are the most informative transitions for determining geometry. They involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital of the metal center.[19] The energy (and thus, wavelength) of these transitions is directly dependent on the geometry of the ligand field around the metal ion (e.g., octahedral, tetrahedral, square planar). These absorptions are typically broad and of low intensity, appearing in the visible region.[18][20]

Comparative Data: Typical d-d Transitions and Geometries for Common Metal Ions

Metal Ion (dⁿ)GeometryTypical λₘₐₓ (nm)Color / Appearance
Cu(II) (d⁹)Distorted Octahedral600 - 800 (Broad)Blue / Green
Ni(II) (d⁸)Octahedral~400, ~700, ~1100 (Multiple bands)Green
Ni(II) (d⁸)Square Planar450 - 600Red / Yellow / Brown
Co(II) (d⁷)Octahedral450 - 550Pink / Red
Co(II) (d⁷)Tetrahedral600 - 750 (More intense)Blue

Note: These are generalized ranges. The exact position of λₘₐₓ depends on the specific ligand field strength.

Trustworthy Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the complex (typically 10⁻³ to 10⁻⁵ M) in a UV-transparent solvent (e.g., DMF, DMSO, Methanol).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of cuvettes (typically 1 cm path length), one for the sample and one for a solvent blank.

  • Baseline Correction: Record a baseline with both cuvettes filled with the solvent to correct for solvent absorbance and any instrumental drift.

  • Data Acquisition: Place the sample cuvette in the sample beam and record the absorption spectrum over the desired range (e.g., 200-1100 nm).

  • Analysis: Identify the high-intensity ligand-based transitions and the lower-intensity d-d transitions. Correlate the position and number of d-d bands with the expected geometry for the specific metal ion based on crystal field theory.[18][21]

Conclusion: Building an Unimpeachable Case

The spectroscopic validation of a 2-hydrazinylquinazoline transition metal complex is a process of building a logical, self-reinforcing argument. FT-IR provides the initial, direct evidence of coordination. NMR confirms the ligand's structural integrity in the new complex. ESI-MS delivers an unambiguous molecular formula and stoichiometry. Finally, UV-Vis spectroscopy, complemented by magnetic susceptibility measurements for paramagnetic species, illuminates the electronic environment and coordination geometry around the metal center.

By systematically applying these complementary techniques and understanding the causal links between spectral changes and structural features, researchers can confidently and authoritatively characterize their novel compounds, paving the way for further investigation into their promising biological and therapeutic applications.

References

  • McIndoe, J.S., & Vikse, K.L. (2019).
  • Parmar, H.M., et al. (2022). Synthesis, characterizations, biological activity of Pd(II), Ni(II), Zn(II), Cu(II) metal complexes of quinazolinone Schiff-bases. World Scientific News, 172, 144-164.
  • ResearchGate. (n.d.). Metal Complexes of Biologically Potential Quinazoline Schiff Base.
  • Löffler, S., et al. (2024).
  • Fiveable. (2025). UV-Vis Spectroscopy: Inorganic Chemistry II Study Guide.
  • White Rose Research Online. (n.d.). Comparative Assessment of ESI‐MS Softness for Inorganic Complexes.
  • El-tabl, A.S., et al. (2024). Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities. BMC Chemistry, 18(1), 150.
  • ResearchGate. (n.d.). Metal Complexes of Biologically Potential Quinazoline Schiff Base.
  • Löffler, S., et al. (2024). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.
  • Chemistry LibreTexts. (2020). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes.
  • Al-Hamdani, A.A.S., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI.
  • ResearchGate. (2016). Is it possible predicting complex geometry by UV-Vis spectroscopy?.
  • University Slide. (n.d.). Bonding in Transition Metal compounds Uv-Vis Spectroscopy.
  • Gaballa, A.S., et al. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry.
  • El-Gamel, N.E.A. (2020).
  • Slideshare. (n.d.). Spectroscopic methods uv vis transition metal complexes.
  • Kakoulidou, C., et al. (2022). Transition metal(II) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies. RSC Publishing.
  • University of North Florida. (n.d.).
  • Zanco Journal of Pure and Applied Sciences. (2021). Synthesis and Characterization of some divalent transition metal complexes with acid hydrazone ligand.
  • El-Boraey, H.A., et al. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry.
  • Patil, S.A., et al. (2015). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC.
  • Bertrand, V., et al. (2020). Gold(I) Complexes with a Quinazoline Carboxamide Alkynyl Ligand: Synthesis, Cytotoxicity, and Mechanistic Studies. PMC.
  • Al-Masoudi, W.A.M. (2019). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. University of Thi-Qar.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydrazinylquinazoline

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Hydrazinylquinazoline (CAS No. 36265-27-7).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Hydrazinylquinazoline (CAS No. 36265-27-7). As a compound with significant health hazards, adherence to rigorous safety protocols is not merely a recommendation but a necessity for protecting laboratory personnel. This guide is structured to provide immediate, actionable information, grounded in established safety science, to support researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risk Profile

2-Hydrazinylquinazoline is a solid substance whose primary risks are associated with acute toxicity, irritation, and potential for specific target organ effects.[1] A thorough understanding of its hazard profile is the foundational step in any risk assessment and dictates the necessary control measures. The Globally Harmonized System (GHS) classifications provide a clear summary of the potential dangers.[1]

Data Presentation: GHS Hazard Summary for 2-Hydrazinylquinazoline

Hazard ClassificationHazard CodeDescriptionSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.Warning
Skin IrritationH315Causes skin irritation.Warning
Eye IrritationH319Causes serious eye irritation.Warning
Specific Target Organ Toxicity (Single Exposure)H336May cause drowsiness or dizziness.Warning

Source: Notified C&L Inventory.[1]

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final line of defense. The initial and most critical safety layers are robust engineering and administrative controls. Relying solely on PPE without implementing these foundational measures is a failure in safety protocol design.

  • Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood. All handling of solid 2-Hydrazinylquinazoline and its solutions must be performed within a fume hood to prevent the inhalation of dust or aerosols.[4][5] An eyewash station and safety shower must be immediately accessible in the work area.[5]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. This includes minimizing the quantities used, restricting access to authorized personnel, and ensuring all users are trained on its specific hazards. Do not eat, drink, or smoke in the laboratory.[6]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the hazards identified in Section 1. The following protocol is considered the minimum standard for any procedure involving 2-Hydrazinylquinazoline.

Experimental Protocols: PPE Selection and Donning/Doffing
  • Pre-Operational Check: Before entering the lab, ensure all necessary PPE is available and in good condition (e.g., no cracks in gloves, face shield is clear).

  • Donning Sequence: a. Body Protection: Don a clean, buttoned lab coat. b. Hand Protection: Don the first pair of nitrile gloves. c. Eye/Face Protection: Don chemical safety goggles and, if there is a splash risk, a full-face shield. d. Second Pair of Gloves: Don a second, outer pair of nitrile gloves. Taping the outer glove to the lab coat sleeve is recommended for extensive work.

  • Doffing Sequence (to prevent self-contamination): a. Remove the outer pair of gloves. b. Remove the face shield and goggles. c. Remove the lab coat. d. Remove the inner pair of gloves. e. Wash hands thoroughly with soap and water.

Mandatory Visualization: PPE Selection Workflow

PPE_Workflow cluster_ppe Minimum Required PPE cluster_risk Risk Assessment ppe_base Lab Coat + Closed-Toe Shoes ppe_eye Chemical Safety Goggles (ANSI Z87.1 / EN 166) ppe_hand Double Nitrile Gloves risk_assessment Splash or Aerosol Risk? ppe_hand->risk_assessment task Handling 2-Hydrazinylquinazoline? fume_hood Work Inside a Chemical Fume Hood task->fume_hood Yes start Start start->task fume_hood->ppe_base face_shield Add Full-Face Shield risk_assessment->face_shield Yes proceed Proceed with Caution risk_assessment->proceed No face_shield->proceed end End proceed->end

Caption: PPE selection workflow for handling 2-Hydrazinylquinazoline.

Detailed PPE Specifications
  • Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[4] Due to the "serious eye irritation" classification, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as when transferring solutions.

  • Skin and Body Protection: A professional lab coat, fully buttoned, is required.[4] Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[4][7] It is best practice to wear two pairs of gloves ("double-gloving"). If direct contact occurs, immediately remove the outer glove, dispose of it as contaminated waste, and replace it.

  • Respiratory Protection: Under normal use conditions within a certified fume hood, no additional respiratory protection is typically required.[7] However, in the event of a large spill or a failure of the engineering controls, a respirator with a particle filter may be necessary. For emergency situations, a self-contained breathing apparatus (SCBA) may be required.[3]

Emergency Protocols: Spill and Exposure Response

Immediate and correct action during an emergency is critical. All personnel must be familiar with these procedures before beginning work.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[6][7] Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and call a poison control center.[6]

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Contain: For small, solid spills within the fume hood, carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Mandatory Visualization: Emergency Response Flowchart

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response start Emergency Event event_type Spill or Exposure? start->event_type spill_alert Alert Others & Assess Scope event_type->spill_alert Spill exposure_route Route of Exposure? event_type->exposure_route Exposure spill_contain Contain Spill & Avoid Dust spill_alert->spill_contain spill_clean Decontaminate Area spill_contain->spill_clean spill_dispose Collect Waste spill_clean->spill_dispose eye_wash Flush Eyes 15+ min exposure_route->eye_wash Eyes skin_wash Wash Skin 15+ min exposure_route->skin_wash Skin fresh_air Move to Fresh Air exposure_route->fresh_air Inhalation medical Seek Immediate Medical Attention eye_wash->medical skin_wash->medical fresh_air->medical

Caption: High-level emergency response plan for spills or exposures.

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling workflow. At no point should this chemical or its containers be disposed of in standard trash or drains.[8]

Step-by-Step Disposal Plan

  • Segregation: All waste containing 2-Hydrazinylquinazoline, including residual solids, solutions, and contaminated consumables (gloves, weigh paper, pipette tips), must be segregated into a dedicated hazardous waste container.[5][8]

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste: 2-Hydrazinylquinazoline" and include the relevant hazard pictograms.[8]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials like strong acids or oxidizers.[6]

  • Final Disposal: Arrange for collection and disposal by your institution's EHS department or a licensed chemical waste disposal contractor.[6][8] High-temperature incineration is a common disposal method for such compounds.[8]

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces after use.

By implementing these comprehensive safety measures, from initial hazard assessment to final waste disposal, laboratory professionals can confidently and safely manage the risks associated with handling 2-Hydrazinylquinazoline.

References

  • NextSDS. 2-hydrazinylquinazoline — Chemical Substance Information. [Link]

  • DC Fine Chemicals. Safety Data Sheet - Hydrazine hydrochloride. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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